molecular formula C9H7N3O B12913707 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- CAS No. 22433-71-2

4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

Cat. No.: B12913707
CAS No.: 22433-71-2
M. Wt: 173.17 g/mol
InChI Key: MKCROUSWZDOODI-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using common reducing agents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include derivatives with various functional groups, enhancing the compound’s applicability in different fields .

Scientific Research Applications

4(1H)-Pyrimidinone, 5-(3-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-ones
  • Pyrido[2,3-d]pyrimidin-7-ones
  • 4-Hydroxy-2-quinolones

Comparison: 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of biological activity, including antiproliferative and antimicrobial effects .

Properties

CAS No.

22433-71-2

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-2-1-3-10-4-7/h1-6H,(H,11,12,13)

InChI Key

MKCROUSWZDOODI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CNC2=O

Origin of Product

United States

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